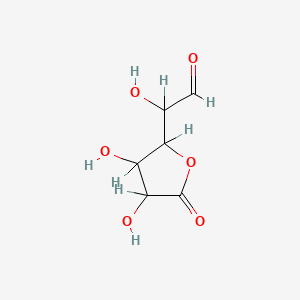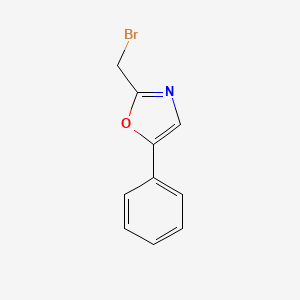
2-(Bromomethyl)-5-phenyloxazole
説明
“2-(Bromomethyl)-5-phenyloxazole” is likely a brominated organic compound. Brominated compounds are often used in organic synthesis due to their reactivity .
Synthesis Analysis
The synthesis of brominated compounds often involves the use of a bromine source and a catalyst . For example, the synthesis of structurally various bromomethyl cyclopropane involves an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et 3 N .
Molecular Structure Analysis
The molecular structure of a brominated compound can be determined using various techniques such as NMR spectroscopy .
Chemical Reactions Analysis
Brominated compounds can undergo various reactions. For example, esters can undergo hydrolysis, where the alkoxy (OR′) group of an ester is replaced by another group .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques such as melting point analysis, molecular weight determination, BET surface area analysis of nanoparticles, dynamic light scattering, zeta potential analysis, and viscosity .
科学的研究の応用
Synthetic Utility in Organic Chemistry
2-(Bromomethyl)-5-phenyloxazole and its analogues are widely utilized in synthetic organic chemistry. These compounds act as reactive scaffolds for the synthesis of various biologically active molecules. For example, 2-(halomethyl)-4,5-diaryloxazoles, including the 2-bromomethyl analogue, are used in the synthesis of oxaprozin, a nonsteroidal anti-inflammatory drug. This synthesis involves C-alkylation of a stabilized carbanion with the 2-bromomethyl derivative, demonstrating the compound's usefulness in medicinal chemistry (Patil & Luzzio, 2016).
Role in Drug Development
2-(Bromomethyl)-5-phenyloxazole derivatives play a significant role in the development of new drugs. For instance, derivatives of 2-anilino-5-phenyloxazole have been identified as inhibitors of VEGFR2 kinase, a key target in cancer therapy. The structure-activity relationship (SAR) of these compounds has been extensively studied, leading to the development of potent inhibitors with potential therapeutic applications in oncology (Harris et al., 2005).
Photophysical Properties
Some 2-(Bromomethyl)-5-phenyloxazole derivatives exhibit interesting photophysical properties. For example, fluorescent molecular probes based on 2,5-diphenyloxazole derivatives, which are structurally related, have been synthesized for biological applications. These compounds show solvent-dependent fluorescence, making them suitable for studying various biological events and processes due to their sensitivity to the environment (Diwu et al., 1997).
Application in Material Science
In material science, 2-(Bromomethyl)-5-phenyloxazole derivatives have been explored for the development of novel materials. For example, the development of polymerizable scintillators using derivatives like 2-(1-naphthyl)-5-phenyloxazole for ionizing radiation detection showcases the versatility of these compounds in advanced material applications. Such developments are critical in the fields of nuclear physics and radiation detection (Seliman et al., 2015).
Safety And Hazards
特性
IUPAC Name |
2-(bromomethyl)-5-phenyl-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8/h1-5,7H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGRNEHKHQIBEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-5-phenyl-1,3-oxazole | |
CAS RN |
14372-43-1 | |
| Record name | 2-(bromomethyl)-5-phenyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



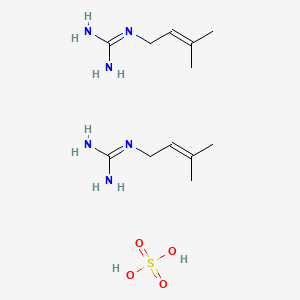
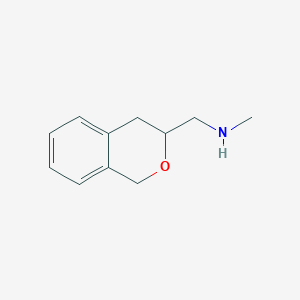
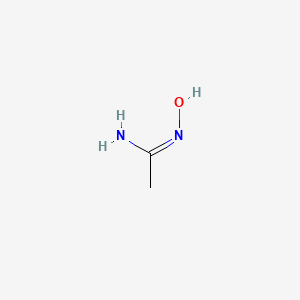
![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B3419406.png)
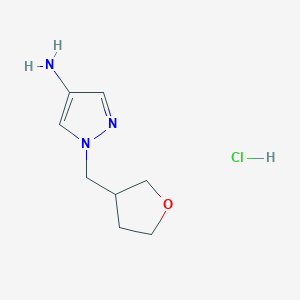
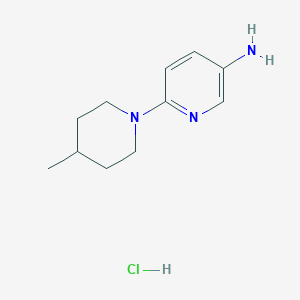
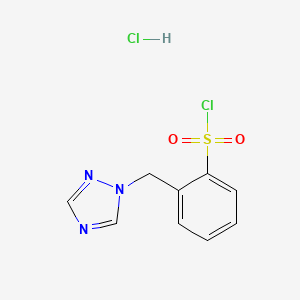
![2-Oxa-5-azaspiro[3.4]octane oxalate](/img/structure/B3419445.png)

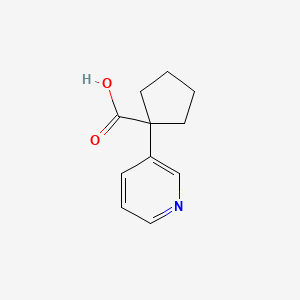
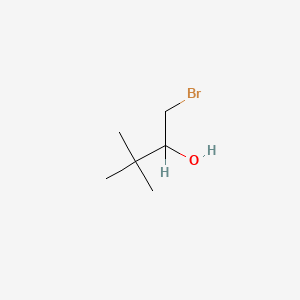
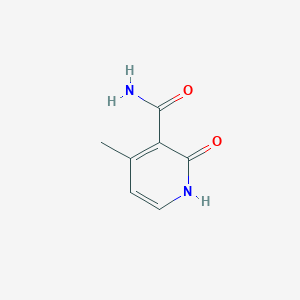
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-methionine](/img/structure/B3419499.png)
